molecular formula C14H9F2N3OS B2793764 N'-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851988-16-4

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2793764
CAS No.: 851988-16-4
M. Wt: 305.3
InChI Key: SXGYAZNWAGLBES-UHFFFAOYSA-N
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Description

N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)benzohydrazide is a benzohydrazide derivative featuring a fluorinated benzothiazole moiety. Benzohydrazides are a class of compounds characterized by a hydrazide group (-NH-NH-C=O) attached to a benzoyl scaffold. These derivatives are widely studied for their diverse biological activities, including enzyme inhibition (e.g., acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)), antimicrobial, antitumor, and antioxidant properties .

Properties

IUPAC Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3OS/c15-9-6-10(16)12-11(7-9)21-14(17-12)19-18-13(20)8-4-2-1-3-5-8/h1-7H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGYAZNWAGLBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide typically involves the following steps:

  • Benzothiazole Derivation: The starting material, benzothiazole, undergoes halogenation to introduce fluorine atoms at the 4 and 6 positions.

  • Hydrazide Formation: The fluorinated benzothiazole is then reacted with benzohydrazide under specific conditions, such as heating in the presence of a suitable catalyst, to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N'-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the benzothiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Antifungal Applications

One of the primary applications of N'-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide derivatives is in the development of antifungal agents. Recent studies have highlighted the efficacy of benzohydrazide derivatives against various agricultural phytopathogenic fungi.

Case Study: Efficacy Against Fungal Pathogens

A study synthesized several benzohydrazide derivatives and tested their antifungal activities against eight species of fungi. Notably, compound A6 demonstrated remarkable antifungal properties with an EC50 value of 0.63 to 3.82 μg/mL against Colletotrichum gloeosporioides, which is comparable to the standard fungicide boscalid (0.36 μg/mL) . The mechanism of action involved disrupting the cell membrane integrity of Rhizoctonia solani, indicating potential for agricultural applications.

CompoundEC50 (μg/mL)Comparison
A60.63 - 3.82Boscalid: 0.36
A50.66-
A110.40-
A170.42-

Antibacterial Properties

This compound also exhibits significant antibacterial activity against a range of bacterial strains.

Case Study: Antibacterial Activity Assessment

In a comparative study, fluorinated imines and hydrazones containing the benzothiazole moiety showed strong antibacterial effects against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that these compounds were more potent than conventional antibiotics like streptomycin .

Bacterial StrainMIC (μg/mL)Standard Comparison
Staphylococcus aureus< 10Streptomycin
Escherichia coli< 10Streptomycin

Inhibitory Activity Against Enzymes

Another significant application of this compound is its role as an enzyme inhibitor.

Case Study: α-Glucosidase Inhibition

Research has shown that this compound derivatives can inhibit α-glucosidase with IC50 values significantly lower than that of acarbose, a standard treatment for diabetes management . The kinetic studies revealed these compounds act as noncompetitive inhibitors.

CompoundIC50 (μM)Comparison
7a0.02Acarbose: 752.10
7h0.01-

Mechanism of Action

The mechanism by which N'-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations
  • N'-Benzylidene-4-(tert-butyl)benzohydrazide derivatives (e.g., compounds 4–26 ): These feature a tert-butyl group at the para position of the benzoyl ring and a Schiff base linkage (-CH=N-) instead of a benzothiazole moiety. The tert-butyl group enhances lipophilicity, while the Schiff base contributes to urease inhibition activity .
  • 2-(Benzamido)benzohydrazide derivatives : These contain an amide linkage (-CONH-) instead of the benzothiazole ring. They exhibit potent AChE/BChE inhibition due to hydrogen-bonding interactions with enzyme active sites .
  • 1,3,4-Oxadiazole derivatives : Synthesized via cyclization of N'-alkylidene benzohydrazides, these compounds replace the benzothiazole with a five-membered oxadiazole ring, showing antimicrobial activity through DNA gyrase inhibition .

Table 1: Structural Comparison of Key Benzohydrazide Derivatives

Compound Class Core Structure Modifications Key Functional Groups Biological Activity
Target Compound 4,6-Difluorobenzothiazole -NH-NH-C=O, F atoms Potential enzyme inhibition
N'-Benzylidene derivatives tert-Butyl, Schiff base -CH=N-, -C(CH3)3 Urease inhibition
1,3,4-Oxadiazoles Oxadiazole ring -N-N-C-O- Antimicrobial (DNA gyrase)
Sulfonamide benzohydrazides Sulfonamide (-SO2NH2) -SO2NH2, triazole Cholinesterase inhibition
Fluorination Effects

The 4,6-difluoro substitution on the benzothiazole ring distinguishes the target compound from non-fluorinated analogs like N'-(6-methyl-1,3-benzothiazol-2-yl)nicotinohydrazide . Fluorine atoms increase electronegativity, improving binding affinity to enzyme active sites and metabolic stability .

Physicochemical and Spectral Properties

  • IR Spectroscopy: The target compound’s hydrazide group is expected to show NH stretching at ~3150–3319 cm⁻¹ and C=O stretching at ~1663–1682 cm⁻¹, similar to other benzohydrazides . Fluorine atoms may reduce C=S band intensity compared to non-fluorinated thioamides .
  • Solubility : Fluorination likely improves aqueous solubility compared to tert-butyl derivatives .

Biological Activity

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H9F2N3OSC_{14}H_{9}F_{2}N_{3}OS and features a benzothiazole moiety that contributes to its biological properties. The presence of fluorine atoms enhances its lipophilicity and can influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antibacterial properties. For instance, a study published in December 2024 demonstrated that derivatives of benzothiazole compounds exhibited remarkable efficacy against various bacterial strains. Although specific data for this compound was not detailed in this study, the overall trend indicates strong potential for similar compounds in combating bacterial infections .

Table 1: Antibacterial Efficacy of Benzothiazole Derivatives

Compound NameTarget BacteriaEC50 (µg/mL)Reference
F17Xanthomonas oryzae0.5
F18Escherichia coli1.2
This compoundTBDTBD

Anticancer Activity

The anticancer potential of benzothiazole derivatives has also been explored extensively. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and modulation of apoptosis-related proteins .

Case Study: Anticancer Mechanism

In a specific case study involving benzothiazole derivatives:

  • Cell Line : HeLa cells (cervical cancer)
  • Treatment : Various concentrations of benzothiazole derivatives
  • Outcome : Significant reduction in cell viability was observed at concentrations above 10 µM after 24 hours.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Compounds like these often inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Induction of Oxidative Stress : The presence of fluorine can enhance the generation of reactive oxygen species (ROS), leading to cellular damage in pathogens or cancer cells.
  • Modulation of Signaling Pathways : Interference with signaling pathways related to cell survival and proliferation is another proposed mechanism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide
Reactant of Route 2
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide

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